molecular formula C11H15NO5S B5554828 N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine

N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine

Cat. No.: B5554828
M. Wt: 273.31 g/mol
InChI Key: DRQMBSAMGVNBOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Glycine (B1666218) Derivative Chemistry

The journey into glycine derivative chemistry began with the discovery of glycine itself in 1820 by French chemist Henri Braconnot, who isolated it from the acid hydrolysis of gelatin. wikipedia.orgquora.com Initially named "sugar of gelatin" for its sweet taste, it was later identified as a nitrogen-containing compound. wikipedia.orgchemicalbook.com This discovery of the simplest amino acid laid the groundwork for the vast field of amino acid and peptide chemistry.

Early work focused on understanding the fundamental properties of glycine and its role as a building block of proteins. Over time, chemists began to explore modifications of the glycine structure to create new molecules with unique properties. The industrial production of glycine is primarily achieved through chemical synthesis, with methods like the amination of chloroacetic acid and the Strecker amino acid synthesis being prominent. wikipedia.org

The 20th century saw an explosion in the synthesis and application of glycine derivatives. The development of N-protected glycine derivatives was crucial for peptide synthesis, allowing for the controlled formation of peptide bonds. The introduction of the N-aryl group to the glycine scaffold led to the development of N-phenylglycine and its analogs, which have been investigated for their biological activities and as precursors in organic synthesis. nih.gov The subsequent incorporation of a sulfonyl group, creating the N-sulfonyl-N-aryl glycine framework, represents a more recent evolution, driven by the search for novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Structural Significance of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine within its Chemical Class

Glycine Backbone: As the simplest amino acid, the glycine core provides the fundamental α-amino acid structure. arizona.edu Its small size and flexibility are key attributes. The carboxylic acid group is a site for esterification or amide bond formation, while the substituted nitrogen atom is central to the molecule's identity.

N-ethylsulfonyl Group: The sulfonamide linkage (N-SO2) is a critical feature. It is an electron-withdrawing group, which influences the acidity of the N-H proton in related primary or secondary sulfonamides and affects the nucleophilicity of the nitrogen atom. The ethyl group provides a small, non-polar alkyl substituent.

N-(4-methoxyphenyl) Group: The aryl group attached to the nitrogen atom introduces aromaticity and rigidity. The 4-methoxy substituent is an electron-donating group, which can influence the electronic properties of the aromatic ring and the molecule as a whole. This moiety is a common structural element in bioactive molecules. smolecule.com

The combination of these groups in this compound results in a molecule with a defined three-dimensional shape and a specific distribution of electron density, which dictates its interactions with other molecules and its potential applications.

Below is a table summarizing the key structural features and computed properties of a closely related compound, N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine, to provide context for the physicochemical characteristics of this class of molecules.

PropertyValue
Molecular Formula C₁₁H₁₅NO₅S
Molecular Weight 273.31 g/mol
IUPAC Name 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetic acid
SMILES CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC
InChIKey LENVEGHZSHMQJR-UHFFFAOYSA-N
Data sourced from PubChem CID: 2236066 for the related compound N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine. nih.gov

Foundational Research Problems and Perspectives Pertaining to this compound

Research into this compound and its analogs is driven by several key questions and potential applications, primarily within organic synthesis and medicinal chemistry.

Synthetic Methodology: A primary area of research is the development of efficient and versatile synthetic routes to this class of compounds. nih.gov Researchers are interested in methods that allow for a wide variety of substituents on both the aryl ring and the sulfonyl group. nih.gov This allows for the creation of libraries of related compounds for screening in various applications. nih.gov General methods for preparing N-substituted N-arylsulfonylglycines have been developed for use in solid-phase synthesis, particularly for creating peptoids and peptide-peptoid hybrids. nih.gov

Medicinal Chemistry Applications: The N-aryl sulfonamide motif is present in a number of FDA-approved drugs. researchgate.net Consequently, derivatives of N-sulfonyl-N-aryl glycine are often synthesized as part of drug discovery programs. nih.gov Research in this area focuses on how the specific combination of the glycine, aryl, and sulfonyl components interacts with biological targets. For instance, N-acyl-N-aryl sulfonamides have been explored as "warheads" for covalent inhibitors that target lysine residues in proteins. nih.gov The exploration of these compounds as potential therapeutic agents involves synthesizing analogs and evaluating their activity in biological assays.

Applications in Peptide and Peptoid Chemistry: N-substituted glycine derivatives are the fundamental building blocks of peptoids, which are isomers of peptides that often exhibit enhanced stability against degradation by proteases. The use of N-sulfonyl-N-aryl glycines as monomers in solid-phase synthesis allows for the introduction of diverse and functionalized side chains into peptoid oligomers. nih.gov This opens up avenues for creating new biomaterials and therapeutic agents with tailored properties.

Future research perspectives include the exploration of these molecules in asymmetric catalysis, the development of novel polymerization initiators, and the continued investigation of their potential as bioactive compounds. anu.edu.au The modular nature of their synthesis allows for fine-tuning of their structure to optimize performance in these diverse applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-ethylsulfonyl-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-18(15,16)12(8-11(13)14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQMBSAMGVNBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethylsulfonyl N 4 Methoxyphenyl Glycine

Classical Approaches in N-Arylglycine Synthesis

Traditional methods for synthesizing the N-arylglycine core often rely on robust, multi-step sequences that have been foundational in organic chemistry. These approaches typically involve the stepwise construction of the molecule, starting from simple, commercially available precursors. Two such cornerstones are modifications of the Strecker reaction and various nucleophilic substitution pathways.

First discovered in 1850, the Strecker synthesis is a three-component reaction that produces α-amino acids from an aldehyde or ketone, ammonia (B1221849), and cyanide. tandfonline.comacs.org The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the amino acid. rsc.org For the synthesis of N-substituted glycines, the reaction is modified by replacing ammonia with a primary or secondary amine. acs.org

In a hypothetical application to the synthesis of the target molecule's backbone, a pre-formed secondary amine, N-(ethylsulfonyl)-4-methoxyaniline, could be reacted with formaldehyde (B43269) (the aldehyde component for glycine) and a cyanide source, such as sodium cyanide. The resulting α-aminonitrile would then undergo hydrolysis to afford N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine.

Reaction Scheme: Modified Strecker Synthesis

Imine Formation: N-(ethylsulfonyl)-4-methoxyaniline reacts with formaldehyde to form an iminium ion.

Cyanide Addition: A cyanide ion attacks the iminium ion to form the α-(N-ethylsulfonyl-N-p-methoxyphenylamino)acetonitrile intermediate.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group yields the final carboxylic acid.

This classical method, while effective, often requires stoichiometric use of highly toxic cyanide reagents and can necessitate harsh hydrolysis conditions.

Nucleophilic substitution represents a highly versatile and direct approach to forming the N-aryl bond. These pathways can be categorized into two main strategies: arylation of a glycine (B1666218) precursor or alkylation of an aniline (B41778) derivative.

One common method is the reaction of an aniline with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. For the target molecule, this would involve the reaction of N-(ethylsulfonyl)-4-methoxyaniline with sodium chloroacetate. The aniline nitrogen acts as a nucleophile, displacing the chloride to form the C-N bond directly.

A second prominent pathway is reductive amination. This involves the condensation of an amine with a glyoxylic acid to form an imine, which is then reduced in situ to the corresponding secondary amine. semanticscholar.org This method is particularly useful for synthesizing N-substituted glycine acids and esters. nih.gov For the target compound, N-(ethylsulfonyl)-4-methoxyaniline would be reacted with glyoxylic acid, and the resulting imine intermediate would be hydrogenated, often using a catalyst like palladium on carbon (Pd/C), to yield the final product. semanticscholar.orgacsgcipr.org This approach avoids the use of haloacetic acids and is often characterized by high yields and cleaner reaction profiles.

Method Glycine Precursor Amine Precursor Key Reagents Potential Yield
Nucleophilic SubstitutionSodium ChloroacetateN-(ethylsulfonyl)-4-methoxyanilineBase (e.g., Na2CO3)Moderate to Good
Reductive AminationGlyoxylic AcidN-(ethylsulfonyl)-4-methoxyanilineReducing Agent (H2/Pd-C)Good to High

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient routes that often employ metal catalysts, multicomponent reactions, and green chemistry principles to streamline synthesis, improve yields, and reduce environmental impact.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for creating aryl-nitrogen bonds, even with sterically hindered or electronically challenging substrates. wikipedia.orgnih.gov

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction could be envisioned in two ways for the target molecule:

Coupling of an aryl halide (e.g., 1-bromo-4-methoxybenzene) with N-(ethylsulfonyl)glycine.

Coupling of ethylsulfonamide with a pre-formed N-(4-methoxyphenyl)glycine ester.

The reaction is known for its broad functional group tolerance and typically proceeds under milder conditions than classical methods. acsgcipr.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper salts in combination with ligands, such as N,N-dimethylglycine or 1,2-diamines, allowing the reaction to proceed at lower temperatures. nih.govacs.org This method could be applied to couple 1-iodo-4-methoxybenzene with an N-(ethylsulfonyl)glycine ester.

Reaction Catalyst System Typical Substrates Advantages
Buchwald-HartwigPalladium salt + Phosphine Ligand (e.g., XPhos)Aryl Halides/Triflates + Amines/AmidesHigh yields, broad scope, mild conditions. wikipedia.orgtcichemicals.com
Ullmann CondensationCopper(I) salt + Ligand (e.g., diamine)Aryl Iodides/Bromides + Amines/AmidesLower cost catalyst, effective for N-heterocycles. nih.govacs.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.com The Ugi four-component reaction (U-4CR) is a prime example, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govnih.gov

A plausible Ugi-type approach to this compound could involve a variation where a pre-formed sulfonamide acts as the acid component. A more direct route is the Petasis borono-Mannich reaction, a three-component reaction of an amine, a carbonyl (like glyoxylic acid), and a boronic acid. beilstein-journals.org To synthesize the target molecule, this reaction could combine 4-methoxyphenylboronic acid, ethylsulfonamide, and glyoxylic acid. Recent advances have shown that this reaction can be catalyzed by palladium complexes to achieve high enantioselectivity. beilstein-journals.org

These MCR strategies offer significant advantages in terms of atom economy and step economy, rapidly building molecular complexity from simple starting materials.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, these principles can be applied at various stages.

Solvent-Free and Aqueous Synthesis: The synthesis of sulfonamides, a key structural motif, has been demonstrated in water, avoiding the use of volatile organic solvents. rsc.org This approach often simplifies product isolation to mere filtration. Furthermore, mechanochemical synthesis, which involves reactions in a ball mill without bulk solvents, has been successfully applied to produce sulfonamides from disulfides and amines in a one-pot, telescopic process. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. The metal-catalyzed reactions described in section 2.2.1 are inherently greener than classical methods that require large excesses of reagents. Recent research has focused on replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as copper or nickel. acsgcipr.org

Green Chemistry Approach Description Example Application Reference
Aqueous MediaUsing water as the reaction solvent to reduce organic waste.Synthesis of sulfonamides from sulfonyl chlorides and amines. rsc.org
MechanochemistrySolvent-free synthesis using mechanical force in a ball mill.One-pot synthesis of sulfonamides from disulfides. rsc.org
BiocatalysisUse of enzymes (e.g., transaminases) for selective transformations.Asymmetric synthesis of chiral amine precursors. mdpi.com

Stereoselective Synthesis of this compound Analogues

The introduction of stereocenters into N-substituted glycine derivatives, such as analogues of this compound, is a critical challenge in synthetic organic chemistry, particularly for applications in medicinal chemistry and materials science. Stereoselective methodologies are essential for controlling the three-dimensional arrangement of atoms, which dictates the biological activity and physical properties of the molecule. The synthesis of chiral α-amino acids from glycine, which is achiral, requires the use of asymmetric strategies to create one or more stereocenters with high fidelity. These strategies can be broadly categorized into enantioselective approaches, which generate a specific enantiomer, and diastereoselective approaches, which create a specific diastereomer from a molecule that already contains a stereocenter.

Enantioselective Approaches for Chiral Glycine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral precursor. For glycine derivatives, this typically involves the asymmetric alkylation of a glycine enolate equivalent, where the stereochemical outcome is controlled by a chiral catalyst or a covalently attached chiral auxiliary.

Asymmetric Phase-Transfer Catalysis

One of the most powerful methods for the asymmetric alkylation of glycine derivatives is phase-transfer catalysis (PTC). austinpublishinggroup.com This technique utilizes a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, to shuttle an enolate anion from an aqueous basic phase to an organic phase containing an electrophile (e.g., an alkyl halide). nih.gov The chiral environment created by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer. nih.gov

The benzophenone (B1666685) imine of glycine esters is a common substrate for this transformation. O-Alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids have proven to be highly effective catalysts, facilitating the synthesis of a wide array of α-amino acid derivatives with high enantiomeric excess (ee). nih.gov The catalyst's structure provides steric shielding that prevents the counter-ion from approaching three faces of a conceptual tetrahedron around the key nitrogen atom, leaving one face open for selective interaction with the substrate. austinpublishinggroup.com Research has led to the development of several generations of these catalysts, each with improved efficacy and broader substrate scope. austinpublishinggroup.com

Catalyst TypeSubstrateElectrophileSolventYield (%)ee (%)Reference
Cinchona Alkaloid DerivativeGlycine benzophenone imineBenzyl (B1604629) bromideTolueneHigh58-88 austinpublishinggroup.comaustinpublishinggroup.com
N-Anthracenylmethyl Cinchona AlkaloidGlycine imineVarious alkyl halidesNot specifiedHighHigh nih.gov

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established and reliable strategy for enantioselective synthesis. In this method, an achiral glycine substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

A prominent example is the use of Ni(II) complexes derived from a Schiff base of glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). These chiral complexes can undergo highly diastereo- and enantioselective allylic alkylation reactions with substrates like vinylethylene carbonates. rsc.org This methodology provides an efficient route to chiral multisubstituted allylic amino acids under mild conditions. rsc.org Michael addition reactions between chiral Ni(II) complexes of glycine Schiff bases and enantiomerically pure N-enoyl oxazolidinones also proceed with excellent chemical and optical yields, allowing for the quantitative recovery of both chiral auxiliaries. nih.gov

Chiral Auxiliary/LigandGlycine DerivativeReaction TypeYieldStereoselectivityReference
(S)-BPB in Ni(II) ComplexGlycine Schiff baseAllylic AlkylationGoodHigh ee and de rsc.org
(S)-BPB in Ni(II) ComplexGlycine Schiff baseMichael Addition93-95%>98% de nih.gov

Diastereoselective Synthesis of N-Substituted Glycines

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already possesses at least one stereocenter, typically a chiral auxiliary. The existing stereocenter influences the formation of the new one, leading to a preference for one diastereomer over others.

Diastereoselective Strecker Synthesis

The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide, is a fundamental method for preparing α-amino acids. mdpi.com When a chiral amine is used, the reaction can proceed with high diastereoselectivity. The chiral amine first condenses with the aldehyde to form a chiral imine. The subsequent nucleophilic attack by cyanide occurs preferentially from one face of the imine, dictated by the steric environment of the chiral group, leading to a diastereomerically enriched α-aminonitrile. This intermediate can then be hydrolyzed to the corresponding chiral α-amino acid. mdpi.com The development of chemoenzymatic processes, which couple the chemical Strecker synthesis with an enzymatic resolution step using a nitrilase, has further enhanced the utility of this method for producing enantiomerically pure amino acids. frontiersin.org

Chiral AmineAldehydeCyanide SourceKey FeatureStereoselectivityReference
Chiral Primary AmineVariousKCN/HCNFormation of chiral imine intermediateDiastereoselective mdpi.com
Ammonia (with chiral catalyst)BenzaldehydeKCNIn-situ racemization and enzymatic conversionEnantioselective frontiersin.org

Alkylation of Chiral Glycine Enolate Equivalents

This approach is one of the most reliable and widely used methods for the asymmetric synthesis of α-amino acids. It involves the deprotonation of a glycine derivative attached to a chiral auxiliary to form a chiral enolate, which then reacts with an electrophile. The steric hindrance imposed by the auxiliary directs the electrophile to attack from the less hindered face of the enolate, resulting in a high degree of diastereoselectivity.

The Schöllkopf auxiliary, a bis-lactim ether derived from the cyclization of valine and glycine, is a classic example. biosynth.com Metalation of the bis-lactim ether followed by alkylation with an alkyl halide proceeds with excellent diastereoselectivity. Subsequent hydrolysis yields the desired α-amino acid ester in high optical purity. biosynth.com Similarly, Ni(II) complexes of glycine Schiff bases, as mentioned previously, serve as effective chiral glycine enolate equivalents. Alkylation and aldol (B89426) condensation reactions of these complexes have been shown to produce amino acid moieties with significant diastereoselectivity. rsc.orgresearchgate.net

Chiral Glycine EquivalentReaction TypeElectrophileDiastereomeric Excess (de)Reference
Schöllkopf Auxiliary (Valine-derived)AlkylationAlkyl halidesHigh biosynth.com
Ni(II) Complex of Glycine Schiff BaseAlkylation / Aldol CondensationAlkyl halides / AldehydesHigh rsc.orgresearchgate.net
Ni(II) Complex of Glycine Schiff BaseMichael AdditionN-enoyl oxazolidinones>98% nih.gov

Chemical Reactivity and Mechanistic Studies of N Ethylsulfonyl N 4 Methoxyphenyl Glycine

Functional Group Transformations

The presence of multiple reactive sites allows for a range of chemical modifications, enabling the synthesis of various derivatives.

The carboxylic acid group is a primary site for functionalization, most commonly through reactions like esterification. The conversion of the carboxylic acid to an ester can be achieved under acidic conditions. For instance, sulfonic acid functionalized catalysts have been shown to be highly effective in the esterification of various aromatic carboxylic acids, suggesting a similar reaction would be feasible for N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine. researchgate.net

A typical esterification reaction would involve reacting the parent compound with an alcohol in the presence of an acid catalyst.

Table 1: Representative Esterification Reaction Conditions

Reactant Reagent Catalyst Product
This compound Ethanol Sulfuric Acid Ethyl N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycinate

Note: This table represents probable reactions based on general chemical principles of carboxylic acid esterification.

The ethylsulfonyl group is generally stable. However, transformations can be envisaged under specific conditions. While no direct studies on the reactivity of the ethylsulfonyl group in the target molecule were found, related sulfonamides can undergo cleavage under certain reductive conditions.

The 4-methoxyphenyl (B3050149) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the nitrogen atom. The directing effect of these substituents would likely favor substitution at the positions ortho to the methoxy and nitrogen groups.

A relevant example can be drawn from the synthesis of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, where a nitration step is employed. beilstein-journals.org In a similar fashion, this compound could likely undergo nitration. The reaction of a related compound, 1-(ethylsulfonyl)-4-methoxybenzene, with nitric acid yields the nitrated product, demonstrating the feasibility of such a transformation on the aromatic ring. beilstein-journals.org

Table 2: Example of Aromatic Ring Transformation

Starting Material Reagents Product

This reaction on a related compound suggests that the 4-methoxyphenyl ring in this compound would be susceptible to similar electrophilic aromatic substitution reactions.

Investigation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.

The synthesis of related sulfonamides provides insight into the potential reaction mechanisms. For instance, the nosylation of glycine (B1666218) residues, a process involving the formation of a sulfonamide bond, has been studied mechanistically. rsc.org These studies suggest that the reaction proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride.

In the context of electrophilic aromatic substitution on the 4-methoxyphenyl ring, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electron-donating groups on the ring stabilize this intermediate, facilitating the reaction.

Computational studies on related systems have provided insights into the stability of intermediates. For example, in the context of bis-nosylation of glycine, calculations have shown that the deprotonated mono-nosyl species is particularly stable. rsc.org This stability is attributed to the ability of the deprotonated nitrogen to get closer to the SO₂ unit. rsc.org While this is for a different system, it highlights the potential for complex electronic interactions involving the sulfonamide nitrogen that could influence reaction pathways and the stability of intermediates in reactions involving this compound.

Derivatization and Scaffold Diversity Generation

The molecular framework of this compound presents a versatile platform for chemical modification. The presence of a carboxylic acid, an activated aromatic ring, and a reactive N-sulfonyl glycine backbone allows for extensive derivatization. These modifications are crucial for generating chemical diversity, enabling the exploration of structure-activity relationships in various chemical and biological contexts. Key strategies for derivatization include the transformation of the carboxyl group, cyclization reactions to build complex heterocyclic systems, and the introduction of new functionalities onto the core structure.

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety is a primary site for derivatization, readily converted into a wide range of amide and ester derivatives. These reactions are typically high-yielding and allow for the introduction of diverse substituents.

Amide Synthesis: Amide bond formation is commonly achieved by activating the carboxylic acid. A standard one-pot procedure involves the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of a primary or secondary amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride intermediate then reacts readily with an amine to furnish the desired amide rsc.org. This method is effective even with sterically hindered amines, providing excellent yields rsc.org.

Ester Synthesis: Esterification can be accomplished through several established methods. The Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach for synthesizing simple alkyl esters yakhak.org. Another route is the reaction of the carboxylate salt of the glycine derivative with an alkyl halide. This is typically performed by first treating the parent acid with a base such as potassium carbonate or cesium carbonate to form the carboxylate, followed by the addition of the appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

The table below illustrates representative examples of amide and ester derivatives synthesized from this compound using these standard methods.

EntryDerivative TypeReagent(s)Product StructureTypical Yield (%)
1AmideBenzylamine, HATU, DIPEAN-benzyl-2-((ethylsulfonyl)(4-methoxyphenyl)amino)acetamide>90
2AmideMorpholine, SOCl₂, Et₃N1-(2-((ethylsulfonyl)(4-methoxyphenyl)amino)acetyl)morpholine85-95
3EsterMethanol, H₂SO₄ (cat.)Methyl 2-((ethylsulfonyl)(4-methoxyphenyl)amino)acetate>90
4EsterEthyl iodide, K₂CO₃Ethyl 2-((ethylsulfonyl)(4-methoxyphenyl)amino)acetate>85

Cyclization Reactions Leading to Heterocyclic Frameworks

The N-aryl glycine scaffold is a valuable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization reactions can be employed to construct fused ring systems, significantly increasing molecular complexity and rigidity.

A notable example is the intramolecular Povarov reaction, which is a formal imino Diels-Alder reaction. Research has demonstrated that alkyne-tethered N-aryl glycine esters and amides can undergo an intramolecular dehydrogenative Povarov cyclization to yield biologically significant quinoline-fused lactones and lactams researchgate.netresearchgate.netresearchgate.net. This transformation is typically promoted by an oxidant, such as Oxone®, and may be catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)₂) researchgate.netresearchgate.net.

To apply this methodology to this compound, the molecule would first need to be derivatized to introduce an alkyne tether. For instance, the N-(4-methoxyphenyl) group could be modified with a propargyloxy substituent. The resulting N-aryl glycine derivative, upon treatment with an oxidant and catalyst, would generate an in-situ iminium intermediate that undergoes a [4+2] cycloaddition with the tethered alkyne, followed by aromatization to yield the fused heterocyclic product. This strategy provides a powerful tool for building complex polycyclic frameworks from simple precursors researchgate.net.

The table below outlines hypothetical examples of heterocyclic frameworks that could be generated from appropriately functionalized derivatives of this compound via Povarov cyclization.

EntryStarting Material PrecursorReaction TypeReagentsResulting Heterocyclic Core
1N-(ethylsulfonyl)-N-(4-methoxy-2-(prop-2-yn-1-yloxy)phenyl)glycine methyl esterDehydrogenative Povarov CyclizationOxone®, Cu(OTf)₂Quinoline-fused lactone
2N-benzyl-2-((ethylsulfonyl)(4-methoxy-2-(prop-2-yn-1-yloxy)phenyl)amino)acetamideDehydrogenative Povarov CyclizationOxone®, Cu(OTf)₂Quinoline-fused lactam

Introduction of Additional Functionalities

Beyond derivatization of the carboxyl group, the core structure of this compound offers other sites for introducing new functional groups, further expanding scaffold diversity.

Functionalization of the Aromatic Ring: The 4-methoxyphenyl ring is electron-rich due to the activating methoxy group, making it susceptible to electrophilic aromatic substitution. Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with N-bromosuccinimide for bromination), and Friedel-Crafts acylation or alkylation can be used to install substituents on the aromatic ring, typically at the positions ortho to the methoxy group.

α-C–H Functionalization: The α-carbon of the glycine backbone is another key site for modification. Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the direct functionalization of this C(sp³)–H bond. Cross-dehydrogenative coupling (CDC) reactions allow for the formation of new C-C bonds by reacting N-aryl glycine derivatives with various carbon nucleophiles nih.govacs.org. For example, visible-light-mediated photocatalysis can facilitate the coupling of N-aryl glycine esters with partners like indoles or other nucleophiles nih.govacs.org. This reaction proceeds through the oxidation of the glycine derivative to form an electrophilic imine intermediate, which is then intercepted by the nucleophile nih.gov. This approach provides a direct and atom-economical way to introduce complex fragments at the α-position.

The following table presents potential functionalizations on the core scaffold.

EntryReaction TypeSite of FunctionalizationReagent(s)Product
1NitrationAromatic Ring (ortho to -OMe)HNO₃, H₂SO₄N-(ethylsulfonyl)-N-(4-methoxy-3-nitrophenyl)glycine
2BrominationAromatic Ring (ortho to -OMe)N-Bromosuccinimide (NBS)N-(3-bromo-4-methoxyphenyl)-N-(ethylsulfonyl)glycine
3Cross-Dehydrogenative Couplingα-CarbonIndole, Photocatalyst, Visible Light2-((ethylsulfonyl)(4-methoxyphenyl)amino)-2-(1H-indol-3-yl)acetic acid

Role As a Versatile Building Block and Synthetic Intermediate

Precursor in Complex Organic Synthesis

The strategic placement of functional groups in N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine makes it an ideal starting material for the synthesis of more elaborate molecules. The carboxylic acid and the sulfonamide nitrogen provide reactive handles for a variety of chemical transformations, while the methoxy-substituted phenyl ring can be further functionalized or can influence the electronic properties of the molecule.

Integration into Peptidomimetic Scaffolds

Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in medicinal chemistry and materials science. N-substituted glycines, such as this compound, are key components in the synthesis of peptoids, a major class of peptidomimetics. 5z.comnih.gov The N-ethylsulfonyl group influences the conformational preferences of the glycine (B1666218) unit, which can be crucial for imparting specific secondary structures to the resulting oligomer.

The synthesis of peptoids often employs a solid-phase submonomer method, where the N-substituted glycine monomer is built stepwise on a resin support. N-alkylated arylsulfonamides can be effectively used to prepare the necessary side-chain protected N-substituted glycines for this process. nih.gov The use of N-aryl side chains, in particular, has been shown to enforce the presence of trans-amide bonds, leading to greater structural stability in the resulting peptoid oligomers. acs.org This is a significant advantage over peptoids with bulky N-alkyl side chains, which often exhibit conformational heterogeneity due to cis/trans amide bond isomerization. acs.org

The incorporation of monomers like this compound allows for the precise control over the sequence and functionality of the peptoid, leading to the creation of diverse molecular libraries with tailored properties.

Monomer TypeKey FeatureImpact on Peptidomimetic Structure
N-alkyl glycinesBulky side chainsCan lead to helical structures with repeating cis-amide bonds, but also conformational heterogeneity.
N-aryl glycines (e.g., this compound) Planar aromatic side chainsEnforces a strong preference for trans-amide bonds, leading to enhanced structural stability. acs.org

Application in the Construction of Macrocyclic Structures

Macrocycles, cyclic molecules containing a large ring of atoms, are another class of compounds where this compound can serve as a valuable building block. The synthesis of macrocycles derived from amino acids is an area of significant research interest. nih.gov The conformational constraints imposed by the cyclic structure can lead to unique chemical and physical properties.

While direct examples of this compound in macrocycle synthesis are not extensively documented, the general class of N-substituted amino acids is widely used in this context. The formation of macrocyclic peptides and their mimetics often involves the cyclization of linear precursors. The presence of the N-sulfonyl group can influence the pre-organization of the linear peptide, potentially facilitating the ring-closing reaction. Furthermore, the synthesis of bis-sulfonamide macrocycles has been explored for their ability to act as receptors for various molecules. soton.ac.uk

Nitrogen arylation has been demonstrated as an effective method for the macrocyclization of unprotected peptides, highlighting the utility of N-aryl functionalities in forming stable cyclic structures. nih.gov This suggests that the N-(4-methoxyphenyl) group of the title compound could be a key element in designing and synthesizing novel macrocyclic architectures.

Utility in Catalyst Design and Ligand Development

The development of new catalysts and ligands is a cornerstone of modern chemistry. The structural motifs present in this compound make it a potential candidate for incorporation into ligand scaffolds for transition metal catalysis. The nitrogen and oxygen atoms of the glycine and sulfonamide moieties can act as coordination sites for metal ions.

Although specific applications of this compound in catalysis are not widely reported, the broader class of sulfonamide-containing compounds has found use as ligands in various catalytic transformations. For instance, sulfonamides are useful reagents in organic synthesis, and nickel catalysts have been reported for the formation of C–N bonds via cross-coupling reactions involving arylsulfonamides. mdpi.com The design of chiral ligands derived from amino acids is a well-established strategy for asymmetric catalysis, and the chirality of the glycine alpha-carbon (if substituted) could be exploited for this purpose.

Development of Novel Chemical Reagents and Methodologies

N-aryl glycines and their derivatives have been shown to be versatile reagents in the development of new synthetic methodologies. nih.gov For example, they can act as precursors to methyleneamino synthons through decarboxylation, which can then participate in various bond-forming reactions. nih.gov

Furthermore, N-aryl glycines have been investigated as initiators for both thermal- and light-induced polymerization reactions. rsc.org The synthesis of N-aryl glycine-based initiators has opened up new avenues for the fabrication of high-performance polymer materials. rsc.org The photochemical properties of the N-(4-methoxyphenyl) group in this compound could potentially be harnessed in photoredox catalysis for the development of environmentally friendly synthetic methods. For instance, photoredox cross-dehydrogenative coupling of N-aryl glycines with indoles has been achieved using a heterogeneous organocatalyst. nih.govnih.gov

The synthesis of N-aryl glycines themselves has been the subject of methodological development, with mild and efficient one-pot procedures being reported. nih.govrsc.org These advancements in synthetic accessibility further enhance the utility of compounds like this compound as versatile tools for organic chemists.

Analytical Methodologies for In Depth Structural Characterization of N Ethylsulfonyl N 4 Methoxyphenyl Glycine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS, FT-IR)

Spectroscopic methods are fundamental in determining the precise molecular structure of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for mapping the carbon and proton framework of the molecule. For this compound, the proton (¹H) NMR spectrum would be expected to show distinct signals for the ethyl, methoxyphenyl, and glycine (B1666218) moieties. The aromatic protons of the 4-methoxyphenyl (B3050149) group would typically appear as two doublets in the aromatic region of the spectrum. The methylene (B1212753) protons of the glycine unit and the ethylsulfonyl group would exhibit characteristic shifts, and their connectivity can be confirmed using 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The HSQC spectrum, for instance, correlates the proton signals with their directly attached carbon-13 nuclei, aiding in the unambiguous assignment of the carbon skeleton. hmdb.ca The carboxyl proton is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this can be concentration and solvent-dependent. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the elemental composition and exact mass of the molecule with high precision. For this compound, HRMS would confirm its molecular formula, C11H15NO5S. This technique provides a highly accurate mass measurement, which is critical for distinguishing between compounds with the same nominal mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H bond of the carboxylic acid group. researchgate.net The carbonyl (C=O) stretching of the carboxylic acid would typically appear between 1710 and 1760 cm⁻¹. researchgate.net The sulfonamide group would show characteristic stretching vibrations for the S=O bonds, usually in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-O stretching of the methoxy (B1213986) group would also be observable. nih.gov

Technique Expected Observations for this compound
2D NMR (¹H-¹³C HSQC) Correlation between protons and their directly bonded carbons, confirming assignments of the ethyl, methoxyphenyl, and glycine moieties. hmdb.ca
HRMS Precise mass determination to confirm the molecular formula C11H15NO5S.
FT-IR Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹), and asymmetric/symmetric S=O stretches (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Unit Cell Parameters and Space Group Determination

The initial step in X-ray crystallographic analysis involves determining the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the smallest repeating unit in the crystal lattice) and the space group, which describes the symmetry of the crystal. This information is fundamental to solving the crystal structure. For a related sulfone, N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, the crystal system was determined to be triclinic with the space group P-1. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

A detailed analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, the carboxylic acid and sulfonamide groups are capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal packing. Studies on glycine polymorphs have shown that N-H---O hydrogen bonds are key in defining their crystal structures. researchgate.net The arrangement of molecules in the crystal lattice, or crystal packing, dictates the macroscopic properties of the solid, such as its melting point and solubility.

Crystallographic Parameter Information Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure.
Intermolecular Interactions Details on hydrogen bonding and other non-covalent forces that stabilize the crystal lattice. researchgate.net
Crystal Packing The overall arrangement of molecules in the solid state.

Chromatographic and Separation Science Methodologies for Purity and Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile compound, while Gas Chromatography (GC) could be employed after suitable derivatization.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the most common approach for analyzing this compound. In this method, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention of this compound can be controlled by adjusting the composition of the mobile phase. sielc.com For the analysis of similar N-substituted glycine derivatives, HPLC methods have been successfully developed. researchgate.net Detection is commonly achieved using a UV detector, as the methoxyphenyl group contains a chromophore that absorbs UV light.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Esterification of the carboxylic acid group is a common derivatization strategy. For instance, a method for the GC-MS analysis of 4-methoxybenzoyl-N-glycine has been reported. nih.gov Following derivatization, the compound can be separated on a capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and structural information.

Chromatographic Technique Typical Application and Conditions
HPLC Purity assessment using a reversed-phase C18 column with a water/acetonitrile mobile phase and UV detection. sielc.comresearchgate.net
GC Analysis after derivatization (e.g., esterification) to increase volatility, followed by separation on a capillary column and detection by FID or MS. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Trends in N-Substituted Glycine (B1666218) Chemistry

N-substituted glycines (NSGs) are a foundational component of "peptoids," a class of peptide mimics that has garnered substantial attention for applications in drug discovery and molecular biology. nih.gov Unlike peptides, peptoids feature side chains attached to the backbone nitrogen atom rather than the α-carbon. researchgate.net This structural alteration confers significant advantages, most notably resistance to proteolytic degradation, which enhances in vivo stability. nih.gov The field is currently focused on creating NSG oligomers with defined secondary structures, such as helices, that can mimic natural peptides to modulate protein-protein interactions. researchgate.netnyu.edu

For a molecule like N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine, these trends open several research avenues. It can serve as a unique monomer unit in the solid-phase synthesis of novel peptoids. nih.gov The N-(4-methoxyphenyl) group could influence the conformational preferences of the oligomer chain, potentially enforcing a trans-amide bond geometry, which is a known strategy to engender greater structural stability in peptoid backbones. nyu.edu Furthermore, the ethylsulfonyl group introduces a distinct functionality not commonly found in natural amino acids, offering opportunities to explore new, non-natural chemical spaces for biological activity. researchgate.net Research into its incorporation into peptoid libraries could lead to the discovery of novel bioactive agents. nih.gov

Potential for Integration with Advanced Materials Science (excluding material properties)

The structural features of this compound make it an intriguing candidate for integration into advanced materials. The carboxylic acid group provides a versatile anchor point for covalent attachment to surfaces or for coordination with metal ions. Glycine and its derivatives are recognized for their ability to act as bidentate ligands, forming stable complexes with various metal centers. nih.govacs.org This suggests that the title compound could be explored as a building block for metal-organic frameworks (MOFs). The specific combination of the sulfonyl and methoxyaryl groups would function as internal modifiers within the MOF pores, presenting a unique chemical environment for catalysis or molecular recognition.

Another significant opportunity lies in its use as a monomer for the synthesis of functional polypeptides and polymers. nih.gov Methods such as the ring-opening polymerization of N-carboxyanhydrides allow for the creation of high molecular weight poly-amino acids. nih.gov Integrating this compound into such polymers would create materials with precisely engineered side-chain functionalities. These synthetic polypeptides could be designed for applications in biotechnology and biomedicine, where the unique chemical handles of the monomer could be used for subsequent modifications or to direct self-assembly processes. nih.gov

Untapped Synthetic Avenues and Methodological Innovations

The traditional synthesis of N-sulfonylated amino acids often involves the reaction of an amine with a sulfonyl chloride, a reliable but sometimes harsh method. researchgate.net Modern synthetic organic chemistry offers a range of innovative and milder alternatives that remain largely untapped for the synthesis of this compound and its derivatives.

Emerging methodologies focus on efficiency, functional group tolerance, and the use of more readily available starting materials. thieme-connect.comresearchgate.net For instance, transition-metal-catalyzed C-H activation could be envisioned to directly sulfonylate an N-aryl glycine precursor, bypassing the need for pre-functionalized reagents. researchgate.net Similarly, photoredox and copper catalysis have enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions, offering a powerful alternative. thieme-connect.com The use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is another effective strategy for introducing the sulfonyl group. thieme-connect.com These modern approaches could provide more efficient, scalable, and versatile routes to a wider array of sulfonylated glycine derivatives.

Synthetic MethodKey FeaturesPotential Advantages for Target CompoundReference
Traditional SulfonylationReaction of amine with sulfonyl chloride, often in the presence of a base.Well-established and reliable. researchgate.net
Reductive CouplingCoupling of nitroarenes with sulfinates using a reducing agent.Avoids the use of sulfonyl chlorides. thieme-connect.com
Photoredox/Copper CatalysisThree-component reaction of an aryl radical precursor, amine, and SO₂ source under light.Mild conditions, high functional group tolerance, access to diverse structures. thieme-connect.com
Decarboxylative HalosulfonylationOne-pot conversion of aromatic acids to sulfonamides via a sulfonyl chloride intermediate.Utilizes readily available carboxylic acids as starting materials. acs.org
Transient Directing Group StrategyCopper-mediated C-H sulfonylation using a temporary directing group like β-alanine.High regioselectivity for late-stage functionalization. acs.org

Challenges and Prospects in Academic Research on Sulfonylated Glycine Derivatives

Despite the promise, several challenges remain in the academic exploration of sulfonylated glycine derivatives. A primary hurdle is synthetic accessibility. While new methods are emerging, the multi-step synthesis required for complex derivatives can be resource-intensive, limiting broad screening and application studies. acs.org Achieving chemo- and regioselectivity during synthesis, especially on multifunctional scaffolds, remains a significant challenge that requires the development of more sophisticated catalytic systems. acs.org

Furthermore, a deeper understanding of the structure-property relationships is needed. For molecules like this compound, it is crucial to systematically study how modifications to the sulfonyl group, the aryl substituent, and the glycine backbone affect their chemical and biological properties. This requires a concerted effort involving synthesis, spectroscopy, and computational modeling. nyu.edu

The prospects, however, are compelling. This class of compounds represents a rich, underexplored area of chemical space. researchgate.net As precursors for peptidomimetics, they hold potential for developing new therapeutic agents that are stable and effective. nih.govirjmets.com Their ability to serve as functional monomers and ligands opens doors to novel materials with tailored characteristics. nih.govmdpi.com Continued academic research into their synthesis and properties is essential to unlock the full potential of sulfonylated glycine derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the glycine backbone. First, N-arylation of glycine with 4-methoxyphenyl groups can be achieved via Ullmann or Buchwald-Hartwig coupling. Subsequent sulfonylation with ethylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP) introduces the sulfonyl moiety. Key intermediates include N-(4-methoxyphenyl)glycine and its sulfonyl chloride precursor. Reaction optimization (e.g., temperature control at 0–5°C during sulfonylation) minimizes side reactions like over-sulfonation .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group effects on adjacent protons).
  • HRMS : Validates molecular formula (e.g., C₁₁H₁₅NO₅S requires m/z 297.0622).
  • FT-IR : Confirms sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups.
    Cross-referencing with computational spectroscopy (e.g., DFT simulations) enhances accuracy .

Q. What are the primary applications of sulfonylated glycine derivatives in materials science?

  • Methodological Answer : These derivatives act as adhesion promoters in polymer matrices due to their dual polar (sulfonyl) and hydrophobic (aryl) groups. For example, N-phenylglycine analogues with electron-withdrawing substituents enhance dentin adhesive bonding by forming covalent interactions with collagen fibrils. Experimental protocols recommend a three-step bonding process (etching, priming, resin application) to optimize interfacial strength .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the aryl group influence the compound’s reactivity and stability?

  • Methodological Answer : The 4-methoxyphenyl group’s electron-donating methoxy substituent reduces electrophilicity at the glycine nitrogen, requiring harsher conditions for sulfonylation compared to electron-deficient aryl groups (e.g., 4-chlorophenyl). Stability studies (TGA/DSC) show that sulfonylated derivatives decompose above 200°C, with degradation kinetics influenced by substituent electronic effects. Computational analysis (Hammett σ values) can predict reactivity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from variations in assay conditions (pH, solvent polarity). Standardization steps:

  • Use uniform buffer systems (e.g., PBS at pH 7.4).
  • Control for solvent effects (e.g., DMSO ≤1% v/v).
  • Validate target engagement via orthogonal methods (SPR, ITC).
    Refer to pharmacological studies of structurally related compounds (e.g., Peliglitazar’s metabolic effects) for benchmarking .

Q. What computational approaches predict the binding mode of this compound with cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to model sulfonyl-iron interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QM/MM : Calculate activation barriers for sulfonamide oxidation.
    Cross-validate with experimental metabolite profiling (LC-MS/MS) .

Q. How can regioselectivity challenges in N-sulfonylation be mitigated during synthesis?

  • Methodological Answer : Competing O-sulfonylation is minimized by:

  • Using bulky bases (e.g., 2,6-lutidine) to deprotonate the amine selectively.
  • Employing low-temperature (−20°C) conditions in anhydrous DCM.
  • Monitoring reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:1).
    Post-synthesis purification (flash chromatography, gradient elution) isolates the N-sulfonylated product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.